molecular formula C13H11F6N5O3 B11084860 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11084860
M. Wt: 399.25 g/mol
InChI Key: NYUFEQNXMZSLEG-UHFFFAOYSA-N
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Description

N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE is a complex organic compound characterized by the presence of a trifluoromethyl group and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under mild conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
  • **N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE

Uniqueness

The uniqueness of N-{4-(HYDROXYAMINO)-6-[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE lies in its combination of a trifluoromethyl group and a triazine ring, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H11F6N5O3

Molecular Weight

399.25 g/mol

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C13H11F6N5O3/c1-26-7-4-2-6(3-5-7)20-9-21-10(24-25)23-11(22-9)27-8(12(14,15)16)13(17,18)19/h2-5,8,25H,1H3,(H2,20,21,22,23,24)

InChI Key

NYUFEQNXMZSLEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)NO

Origin of Product

United States

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